molecular formula C22H28N2O5S B7712616 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

Cat. No. B7712616
M. Wt: 432.5 g/mol
InChI Key: MCEMJQLRMSBXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, also known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is in the study of chloride channels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of chloride channels, which are important for the regulation of ion transport across cell membranes. By inhibiting chloride channels, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide can be used to study the role of these channels in various physiological processes.
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has also been used in the study of the transport of other ions such as bicarbonate and sulfate. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of bicarbonate transporters and sulfate transporters. This makes 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide a useful tool for studying the transport of these ions across cell membranes.

Mechanism of Action

The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the inhibition of anion transport across cell membranes. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide binds to the extracellular side of the anion transporters and prevents the movement of anions across the membrane. This leads to an accumulation of anions on one side of the membrane and a decrease in anions on the other side of the membrane. This disruption of ion transport can have a wide range of physiological effects.
Biochemical and Physiological Effects
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on ion transport, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide in lab experiments is its ability to inhibit the activity of anion transporters. This allows researchers to study the role of these transporters in various physiological processes. However, one limitation of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is its potential toxicity. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. One area of research is the development of more selective inhibitors of anion transporters. This would allow researchers to study the role of specific transporters in greater detail. Another area of research is the development of new applications for 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. For example, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases. Overall, the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has the potential to provide new insights into the role of anion transporters in various physiological processes.

Synthesis Methods

The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2,6-dimethylaniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine-4-carboxylic acid to yield 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. The synthesis method has been well-established and has been used to produce 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2,6-dimethylphenyl)piperidine-4-carboxamide in large quantities for scientific research.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15-6-5-7-16(2)21(15)23-22(25)17-10-12-24(13-11-17)30(26,27)18-8-9-19(28-3)20(14-18)29-4/h5-9,14,17H,10-13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEMJQLRMSBXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.